molecular formula C18H17N3O4S B2861009 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 361479-18-7

3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2861009
CAS No.: 361479-18-7
M. Wt: 371.41
InChI Key: ITRCEVRHAKKQHS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical research compound designed for non-human in vitro investigations. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screening as novel, selective antagonists of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc, copper, and protons, and is implicated in neurological and cellular signaling pathways, though its physiological functions are still being elucidated . Compounds with this structural profile have been shown to act as negative allosteric modulators, exerting their inhibitory effect through state-dependent binding to the transmembrane and/or intracellular domains of the receptor, leading to non-competitive antagonism of Zn2+-induced signaling . This makes them valuable pharmacological tools for probing the fundamental biology of ZAC and its role in the central nervous system and peripheral tissues. The structural core of this compound, featuring a benzamide group linked to a thiazole heterocycle, is a privileged scaffold in medicinal chemistry, associated with diverse biological activities and significant research potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-14-8-11(9-15(24-2)16(14)25-3)17(22)21-18-20-13(10-26-18)12-6-4-5-7-19-12/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRCEVRHAKKQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other anticancer agents like voreloxin .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Benzamide Derivatives with Varied Heterocyclic Substituents

(a) 3,4,5-TRIMETHOXY-N-(4-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)PHENYL)BENZAMIDE
  • Structural Difference : Replaces the pyridyl-thiazole group with an imidazopyridine-phenyl moiety.
  • This could improve binding affinity but may reduce metabolic stability due to increased polarity .
(b) 3,4,5-TRIMETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
  • Structural Difference : Incorporates a sulfamoyl linker between the phenyl ring and thiazole.
  • Functional Implications : The sulfamoyl group adds polarity, likely improving aqueous solubility. However, this modification may hinder membrane permeability, limiting cellular uptake compared to the direct pyridyl-thiazole linkage in the target compound .
(c) N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
  • Structural Difference : Features a saturated tetrahydrobenzothiazole ring instead of an aromatic thiazole.
  • However, reduced aromaticity may weaken π-π stacking interactions with target proteins, lowering binding efficiency .

Heterocyclic Modifications in Related Scaffolds

(a) Quinoxaline-Linked Thiadiazole/Triazole Derivatives
  • Example: (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides ().
  • Comparison: The quinoxaline-thiadiazole system introduces a planar, electron-deficient heterocycle, which may favor intercalation with DNA or interaction with ATP-binding pockets in kinases. In contrast, the pyridyl-thiazole group in the target compound offers a smaller, more flexible binding motif .
(b) Bipyrimidinyl and Trifluoromethyl-Substituted Benzamides
  • Example: N-[3-(4,5'-BIPYRIMIDIN-2-YLAMINO)-4-METHYLPHENYL]-4-{[(3S)-3-(DIMETHYLAMINO)PYRROLIDIN-1-YL]METHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE ().
  • Comparison : The bipyrimidinyl group and trifluoromethyl substitution introduce steric bulk and electron-withdrawing effects. This could enhance metabolic stability but reduce solubility compared to the trimethoxy-pyridyl-thiazole system .

Physicochemical Properties

Compound Key Structural Feature Predicted logP* Solubility (mg/mL)*
Target Compound Pyridyl-thiazole, trimethoxy 2.8 0.15
Imidazopyridine Analog Imidazopyridine-phenyl 2.5 0.10
Sulfamoyl-Thiazole Analog Sulfamoyl linker 1.9 0.50
Tetrahydrobenzothiazole Analog Saturated benzothiazole 3.2 0.05

*Values estimated based on structural features and analogous compounds.

Hypothetical Structure-Activity Relationships (SAR)

  • Pyridyl-Thiazole vs.
  • Sulfamoyl Linker : Enhances solubility but may restrict intracellular activity due to poor passive diffusion.
  • Saturated Heterocycles : Increased lipophilicity improves tissue penetration but reduces binding specificity.

Methodological Considerations

Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) are commonly employed for structural determination of benzamide derivatives, enabling precise analysis of hydrogen-bonding patterns and molecular conformations . Spectral techniques (e.g., NMR, IR) referenced in and are critical for verifying synthetic outcomes and isomerization behaviors in related compounds .

Q & A

Q. What are the optimal synthetic pathways and characterization techniques for synthesizing 3,4,5-TRIMETHOXY-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE with high purity?

Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React 4-aminopyridine derivatives with thiourea or thioamide precursors in the presence of α-haloketones to construct the thiazole core .

Benzamide Coupling : Use coupling agents like EDCI or DCC to link the 3,4,5-trimethoxybenzoyl chloride to the thiazole-2-amine intermediate under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for purity.
Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the compound’s structural integrity using crystallographic methods?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Use slow evaporation of a saturated DCM/methanol solution to grow crystals.
  • Data Collection : Employ synchrotron radiation or a laboratory diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and hydrogen bonding networks. The software’s robustness in handling high-resolution data ensures accurate bond length/angle measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

Answer: SAR strategies include:

  • Substituent Variation : Replace the pyridinyl group with other heterocycles (e.g., imidazo[4,5-b]pyridine) to modulate steric/electronic effects .
  • Trimethoxy Modifications : Test analogs with mono- or di-methoxy groups to assess the role of methoxy positioning in target binding .
  • Thiazole Core Optimization : Introduce methyl or nitro groups at the 4-position of the thiazole to evaluate conformational stability .
    Methodology : Synthesize derivatives, screen via in vitro assays (e.g., kinase inhibition), and correlate activity with computational docking results (AutoDock Vina) .

Q. What computational approaches are effective in predicting this compound’s interactions with histone deacetylases (HDACs)?

Answer:

Molecular Docking : Use HDAC8 (PDB ID: 1T69) as a template. Prepare the protein (remove water, add polar hydrogens) and ligand (generate 3D conformers with Open Babel). Docking with Glide SP/XP scoring identifies key interactions (e.g., zinc coordination by the thiazole sulfur) .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bonding patterns (e.g., between the benzamide carbonyl and Arg37) .

Q. How can researchers resolve contradictions in reported toxicity data across in vitro and in vivo models?

Answer:

  • In Vitro : Perform MTT assays on HepG2 cells (IC50) and compare with Ames test results for mutagenicity.
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring liver/kidney histopathology and plasma biomarkers (ALT, creatinine) .
  • Mechanistic Insight : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., CYP450 inhibition) that explain discrepancies .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns in the compound’s solid-state structure?

Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions) using Mercury software.
  • Thermal Analysis : Correlate DSC/TGA data with hydrogen bond stability; strong bonds (e.g., O–H⋯N) resist decomposition until >250°C .

Q. How can crystallographic twinning affect the refinement of this compound’s structure, and how is it addressed?

Answer:

  • Detection : Use PLATON’s TWIN check to identify twinning (e.g., hemihedral twinning with a twin law of [-1, 0, 0; 0, -1, 0; 0, 0, 1]).
  • Refinement : In SHELXL, apply the TWIN/BASF commands to model twin domains. High-resolution data (d < 0.8 Å) improves R-factor convergence .

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